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Compound of Interest

Compound Name: Dibromomalononitrile

Cat. No.: B156320 Get Quote

Introduction: Dibromomalononitrile (C₃Br₂N₂) is a halogenated organic compound of

significant interest in synthetic chemistry. Its reactive nature, stemming from the two bromine

atoms and two nitrile groups attached to a central carbon, makes it a valuable intermediate and

building block for the synthesis of various complex molecules, including pharmaceuticals and

specialty chemicals. This guide provides a comprehensive overview of the primary synthesis

route for dibromomalononitrile, detailed experimental protocols, and relevant quantitative

data tailored for researchers and professionals in chemical and drug development.

Core Synthesis Route: Direct Bromination of
Malononitrile
The most established and widely cited method for preparing dibromomalononitrile is through

the direct bromination of malononitrile. This reaction is typically performed in an aqueous

medium where bromine is added to a cooled suspension of malononitrile. The reaction

proceeds via the substitution of the acidic methylene protons of malononitrile with bromine

atoms.

Malononitrile
(CH₂(CN)₂)

Dibromomalononitrile
(CBr₂(CN)₂)

 

+ 2 Br₂
(in H₂O)
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Caption: Reaction scheme for the synthesis of Dibromomalononitrile.

Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic

Syntheses.[1] This method details the formation of a stable dibromomalononitrile-potassium

bromide complex, which is often the isolated product.

Materials:

Malononitrile

Potassium Bromide (KBr)

Liquid Bromine (Br₂)

Water (H₂O)

Phosphorus Pentoxide (P₄O₁₀) for desiccation

Equipment:

Three-necked flask (2 L)

Mechanical stirrer

Dropping funnel

Thermometer

Ice-water bath

Büchner funnel

Vacuum desiccator

Procedure:
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Preparation of Reaction Mixture: In a 2-liter three-necked flask, combine 900 mL of cold

water, 99 g (1.5 moles) of malononitrile, and 75 g (0.63 moles) of potassium bromide.[1]

Cooling: Place the flask in an ice-water bath and begin stirring. Cool the mixture until the

internal temperature drops to 5–10°C. Solid material may crystallize at this stage.[1]

Addition of Bromine: While maintaining the temperature at 5–10°C, add 488 g (3.05 moles)

of bromine dropwise from the dropping funnel over a period of 2.5 hours.[1] Caution: This

step should be performed in a well-ventilated fume hood as bromine is corrosive and toxic.

Reaction Completion: After the bromine addition is complete, continue to stir the mixture for

an additional 2 hours, ensuring the temperature remains between 5–10°C.[1]

Isolation of Product: Collect the precipitated solid complex by filtration using a Büchner

funnel.[1]

Washing: Wash the collected product with 150 mL of ice-cold water.[1]

Drying: Suction the product as dry as possible on the funnel for approximately 1 hour.

Subsequently, dry the grainy, light-yellow product to a constant weight in a vacuum

desiccator over phosphorus pentoxide.[1]

Caption: Experimental workflow for the synthesis of Dibromomalononitrile.

Quantitative Data Summary
The following table summarizes the quantitative parameters for the synthesis of the

dibromomalononitrile-potassium bromide complex as described in the protocol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

http://orgsyn.org/demo.aspx?prep=cv4p0877
http://orgsyn.org/demo.aspx?prep=cv4p0877
http://orgsyn.org/demo.aspx?prep=cv4p0877
http://orgsyn.org/demo.aspx?prep=cv4p0877
http://orgsyn.org/demo.aspx?prep=cv4p0877
http://orgsyn.org/demo.aspx?prep=cv4p0877
http://orgsyn.org/demo.aspx?prep=cv4p0877
https://www.benchchem.com/product/b156320?utm_src=pdf-body
https://www.benchchem.com/product/b156320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Moles Notes

Reactants

Malononitrile 99 g 1.5 mol Starting material.[1]

Bromine 488 g (158 mL) 3.05 mol Brominating agent.[1]

Potassium Bromide 75 g 0.63 mol

Forms a stable

complex with the

product.[1]

Solvent

Water 900 mL - Reaction medium.[1]

Reaction Conditions

Temperature 5–10°C -

Maintained throughout

addition and stirring.

[1]

Bromine Addition Time 2.5 hours -
Slow, dropwise

addition is crucial.[1]

Post-addition Stirring 2 hours -
To ensure the reaction

goes to completion.[1]

Product & Yield

Product Form
Dibromomalononitrile-

KBr Complex
-

Light-yellow, grainy

solid.[1]

Yield 324–340 g -
Corresponds to an

85–89% yield.[1]

Safety and Handling
Malononitrile: This compound is toxic.[2][3] Handle with appropriate personal protective

equipment (PPE), including gloves and safety glasses.

Bromine: Bromine is highly corrosive, toxic, and causes severe burns. All operations

involving bromine must be conducted in a certified chemical fume hood.[1]
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Cyanide Hazard: Although not explicitly stated for dibromomalononitrile, related

compounds like tetracyanoethylene can release hydrogen cyanide in the presence of

moisture.[1] It is prudent to handle the product in a well-ventilated area and avoid contact

with skin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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